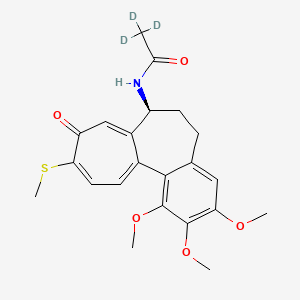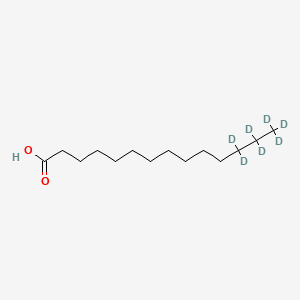
DBCO-PEG3-oxyamine-Boc (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG3-oxyamine-Boc (hydrochloride) is a compound used primarily as an ADC linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The molecular formula of DBCO-PEG3-oxyamine-Boc (hydrochloride) is C34H45ClN4O9, and it has a molecular weight of 689.20 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves multiple steps, starting with the preparation of the DBCO group and the PEG3-oxyamine-Boc moiety. The DBCO group is typically synthesized through a series of reactions involving cycloalkyne dyes, while the PEG3-oxyamine-Boc moiety is prepared by reacting PEG3 with oxyamine and Boc-protected amine .
Industrial Production Methods
Industrial production of DBCO-PEG3-oxyamine-Boc (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG3-oxyamine-Boc (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
The SPAAC reaction typically requires mild conditions and does not need a catalyst. The reaction is usually carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO-PEG3-oxyamine-Boc (hydrochloride) and the azide-containing molecule .
Scientific Research Applications
DBCO-PEG3-oxyamine-Boc (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-vc-PAB-Duocarmycin DM: Another ADC linker used in the synthesis of antibody-drug conjugates.
Mal-PEG2-bis-PEG3-BCN: A similar click chemistry reagent used for bioconjugation.
Propargyl-NHS Ester: A reagent used for labeling biomolecules through click chemistry.
Uniqueness
DBCO-PEG3-oxyamine-Boc (hydrochloride) is unique due to its high efficiency and specificity in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C34H45ClN4O9 |
|---|---|
Molecular Weight |
689.2 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate;hydrochloride |
InChI |
InChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H |
InChI Key |
XUYGSZLKYSJRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



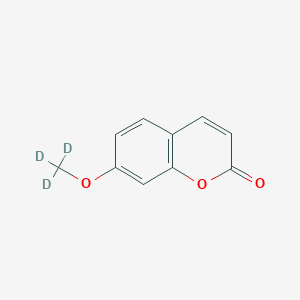


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
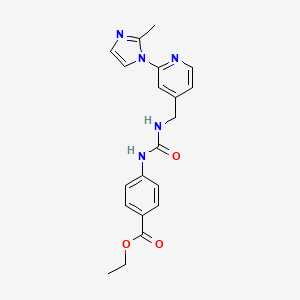


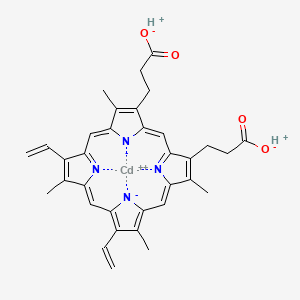

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
